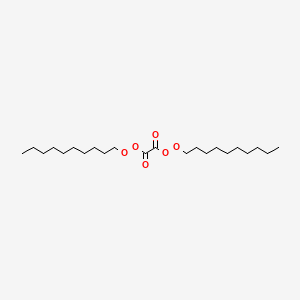

Didecyl ethanediperoxoate

Description

While specific data on this compound is absent in the provided evidence, its structure suggests high oxidative reactivity and thermal instability, typical of peroxides. Such compounds are often used as initiators in polymerization or crosslinking agents in industrial processes. However, its hazards and applications must be inferred from structurally or functionally related compounds, such as dimethyl acetylenedicarboxylate () and other diesters ().

Properties

CAS No. |

34443-09-9 |

|---|---|

Molecular Formula |

C22H42O6 |

Molecular Weight |

402.6 g/mol |

IUPAC Name |

didecyl ethanediperoxoate |

InChI |

InChI=1S/C22H42O6/c1-3-5-7-9-11-13-15-17-19-25-27-21(23)22(24)28-26-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |

InChI Key |

NMDKVIXSODVDJT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOOC(=O)C(=O)OOCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Didecyl ethanediperoxoate can be synthesized through the reaction of didecyl alcohol with ethanediperoxoic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions. The process may include steps such as purification and distillation to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Didecyl ethanediperoxoate primarily undergoes oxidation reactions due to the presence of peroxy groups. It can also participate in substitution reactions where the peroxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent the decomposition of the peroxy groups.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield didecyl ethanedioate, while substitution reactions can produce various esters and ethers.

Scientific Research Applications

Didecyl ethanediperoxoate has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in organic synthesis and polymerization reactions.

Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.

Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of didecyl ethanediperoxoate involves the generation of free radicals through the decomposition of its peroxy groups. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares didecyl ethanediperoxoate to analogous compounds in terms of reactivity, hazards, and applications , leveraging data from the provided evidence and structural inferences.

Table 1: Key Properties of this compound and Analogous Compounds

*Note: Properties of this compound are inferred due to lack of direct evidence.

Reactivity

- Dimethyl acetylenedicarboxylate : Acetylene and ester groups enable participation in Diels-Alder reactions and polymer crosslinking, though less reactive than peroxides .

- Diethylhexyl phthalate/Diisodecyl adipate: Non-oxidative esters exhibit stability under standard conditions, used primarily as plasticizers .

Hazards

- This compound : Likely classified as H242 (heating may cause fire) and H314 (skin burns), akin to peroxides. Handling would require stringent precautions (e.g., P403+P233 storage in vented areas) .

- Dimethyl acetylenedicarboxylate : Confirmed H314 (skin/eye damage) and H335 (respiratory irritation), mandating PPE and ventilation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.